8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
CAS No.: 866349-64-6
Cat. No.: VC4496435
Molecular Formula: C25H21N3O2
Molecular Weight: 395.462
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866349-64-6 |
|---|---|
| Molecular Formula | C25H21N3O2 |
| Molecular Weight | 395.462 |
| IUPAC Name | 8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C25H21N3O2/c1-29-19-10-8-17(9-11-19)15-28-16-22-24(18-6-4-3-5-7-18)26-27-25(22)21-14-20(30-2)12-13-23(21)28/h3-14,16H,15H2,1-2H3 |
| Standard InChI Key | YXBQNVOBANUNJP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=CC=C5 |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular framework of 8-methoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline consists of a tricyclic system formed by the fusion of a pyrazole ring (positions 1–3) and a quinoline scaffold (positions 4–9). Key substituents include:
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8-Methoxy group: An electron-donating moiety that enhances solubility and influences electronic properties.
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5-[(4-Methoxyphenyl)methyl]: A benzyl group para-substituted with a methoxy group, contributing steric bulk and potential π-π stacking interactions.
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3-Phenyl group: Aromatic substituent that modulates binding affinity to biological targets.
The interplay of these groups confers distinct electronic and steric properties, critical for interactions with biomolecular targets .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is calculated as C₂₆H₂₁N₃O₂, with a molecular weight of 407.47 g/mol. This aligns with analogous pyrazoloquinoline derivatives reported in literature .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of pyrazolo[4,3-c]quinolines typically involves multi-step protocols. For this compound, a plausible pathway includes:
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Quinoline Precursor Preparation: Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a starting material, modified via chlorination using phosphorus oxychloride (POCl₃) .
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Pyrazole Ring Formation: Condensation with hydrazine hydrate under reflux introduces the pyrazole moiety, yielding the tricyclic core .
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Functionalization Steps:
Industrial-Scale Production
Optimized conditions for large-scale synthesis may employ:
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Continuous Flow Reactors: To enhance yield and reduce reaction times.
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Green Chemistry Principles: Solvent-free conditions and recyclable catalysts to minimize environmental impact .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | Estimated 240–245°C (decomposes) |
| UV-Vis Absorption | λₘₐₓ ≈ 340 nm (π→π* transitions) |
| Stability | Stable under inert conditions; photo-sensitive |
The methoxy and benzyl groups enhance lipophilicity, favoring membrane permeability in biological systems .
Biological Activities and Mechanisms
Anticancer Activity
Pyrazoloquinolines exhibit pro-apoptotic effects in cancer cell lines. The methoxy and phenyl groups may enhance binding to tyrosine kinases or topoisomerases, triggering cell cycle arrest and apoptosis .
Anti-Inflammatory Properties
Electron-rich substituents enable interaction with cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis and inflammatory responses .
Comparison with Structural Analogs
The addition of the 4-methoxybenzyl group in the target compound enhances both lipophilicity and target affinity, underscoring its superior pharmacological potential .
Future Perspectives and Research Directions
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Comprehensive Bioassays: Systematic evaluation of pharmacokinetics and toxicity profiles.
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Structure-Activity Relationship (SAR) Studies: Optimization of substituents for enhanced efficacy.
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Nanoparticle Delivery Systems: Encapsulation to improve bioavailability and reduce off-target effects.
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